molecular formula C17H16N4OS B2356071 3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone CAS No. 478077-69-9

3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone

Cat. No.: B2356071
CAS No.: 478077-69-9
M. Wt: 324.4
InChI Key: QCLHNTMULVZWCW-UHFFFAOYSA-N
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Description

3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone is a versatile chemical compound with a unique structure that has garnered interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone undergoes several types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine and pyridazinone rings can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and pyridazinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine or pyridazinone rings .

Scientific Research Applications

3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of novel compounds with potential pharmaceutical applications.

    Biology: Employed in the study of biological pathways and mechanisms due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone include:

  • 3-[2-(methylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone
  • 3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-chlorophenyl)-4(1H)-pyridazinone
  • 3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methoxyphenyl)-4(1H)-pyridazinone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(2-ethylsulfanylpyrimidin-4-yl)-1-(4-methylphenyl)pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-3-23-17-18-10-8-14(19-17)16-15(22)9-11-21(20-16)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLHNTMULVZWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=CC(=N1)C2=NN(C=CC2=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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